molecular formula C16H20N2O5 B2887656 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one CAS No. 315240-35-8

5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one

Cat. No. B2887656
M. Wt: 320.345
InChI Key: GUVROHMRMDARPC-UHFFFAOYSA-N
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Description

5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one, also known as TMTD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Dihydropyrimidines, including 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one, have been synthesized through various chemical reactions and evaluated for their antimicrobial properties. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized a range of pyrimidinones and triazinones, exploring their in vitro antimicrobial activities, demonstrating the compound's potential as a base for developing new antimicrobial agents Abdel-rahman et al., 2002. Similarly, Huseynzada et al. (2021) reported the synthesis of new dihydropyrimidine derivatives based on 2,4,6-trimethoxybenzaldehyde, investigating their structures and antibacterial studies against various bacterial strains Huseynzada et al., 2021.

Structural Analysis and Characterization

The structural analysis and characterization of dihydropyrimidine derivatives have been conducted to understand their molecular interactions and conformational features. Gurskaya et al. (2003) focused on the X-ray diffraction studies of 5-functionalized substituted 1,2,3,4-tetrahydropyrimidin-2-ones(thiones), analyzing the conformational aspects and the impact of substituents on the heterocycle's structure Gurskaya et al., 2003.

Chemical Reactions and Methodologies

Research has also been conducted on the synthesis methodologies and chemical reactions involving dihydropyrimidine derivatives. Memarian, Farhadi, and Sabzyan (2010) investigated the ultrasound-assisted dehydrogenation of various 5-acetyl-3,4-dihydropyrimidin-2(1H)-ones, exploring the effect of the substituent nature and the application of sonic waves on the reaction rate Memarian et al., 2010.

properties

IUPAC Name

5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-8-13(9(2)19)14(18-16(20)17-8)10-6-11(21-3)15(23-5)12(7-10)22-4/h6-7,14H,1-5H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVROHMRMDARPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320545
Record name 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one

CAS RN

315240-35-8
Record name 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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